molecular formula C10H6ClFN2O2 B12243029 N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide

N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B12243029
M. Wt: 240.62 g/mol
InChI Key: QZDPATFTMKMOFD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an oxazole ring, and a carboxamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ringThe reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of the oxazole ring is known to enhance the biological activity of many compounds .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the binding affinity of the compound to its target, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison: N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H6ClFN2O2/c11-7-2-1-6(5-8(7)12)14-10(15)9-3-4-13-16-9/h1-5H,(H,14,15)

InChI Key

QZDPATFTMKMOFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NO2)F)Cl

Origin of Product

United States

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